molecular formula C8H5Br4NO2 B1582994 1,2-Bis(dibromomethyl)-4-nitrobenzene CAS No. 13209-16-0

1,2-Bis(dibromomethyl)-4-nitrobenzene

Cat. No. B1582994
CAS RN: 13209-16-0
M. Wt: 466.75 g/mol
InChI Key: KYHYXMVGEXICQQ-UHFFFAOYSA-N
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Description

“1,2-Bis(dibromomethyl)benzene” is a chemical compound with the molecular formula C8H6Br4 . It’s also known as "α,α,α’,α’-Tetrabromo-o-xylene" . Another similar compound is “4-Bromo-1,2-bis(dibromomethyl)benzene” with the molecular formula C8H5Br5 .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(dibromomethyl)benzene” consists of a benzene ring with two dibromomethyl groups attached to it . The molecular weight is 421.749 Da . The similar compound “4-Bromo-1,2-bis(dibromomethyl)benzene” has an additional bromine atom attached to the benzene ring , giving it a molecular weight of 500.645 Da .


Physical And Chemical Properties Analysis

“1,2-Bis(dibromomethyl)benzene” has a density of 2.392g/cm³, a melting point of 114-118℃, a boiling point of 343.9°C at 760 mmHg, and is insoluble .

Scientific Research Applications

Photochemical Reactions in Organic Crystals

1,4-Bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene, closely related to 1,2-bis(dibromomethyl)-4-nitrobenzene, has been studied for its role in intramolecular hydrogen abstraction reactions in solid-state photochemistry. X-ray crystallography revealed insights into the structure-reactivity correlation of such nitro compounds when exposed to ultraviolet light. This research is significant for understanding the photochemical behavior of similar aromatic nitro compounds in organic crystals (Padmanabhan et al., 1987).

Synthesis and Antibacterial Studies

A series of bisthiourea ligands, including derivatives of 1,2-bis(dibromomethyl)-4-nitrobenzene, have been synthesized and characterized for their antibacterial activity. These compounds exhibited different levels of efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial applications (Halim et al., 2012).

Polymer Synthesis Applications

Benzene-2,5-dibromomethyl-1,4-bis(boronic acid propanediol diester), a compound similar to 1,2-bis(dibromomethyl)-4-nitrobenzene, was utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) of styrene. This study demonstrates the potential of such compounds in polymer synthesis, particularly in creating polymers with high solubility in common organic solvents at room temperature (Cianga & Yagcı, 2001).

Coordination Polymers and Sensing Applications

Research involving 4-(4-carboxyphenoxy)phthalate-based coordination polymers has shown the potential for using similar nitrobenzene derivatives in sensing applications, specifically for detecting nitrobenzene at ppm concentrations. This opens avenues for the development of fluorescence-based sensors using related compounds (Wang et al., 2015).

Corrosion Inhibition

Compounds like 1,4-bis[β-(p-aminophenyl)ethyl] benzene, related to 1,2-bis(dibromomethyl)-4-nitrobenzene, have been investigated for their potential as corrosion inhibitors. Such research is essential for industrial applications, especially in protecting metals from corrosion in harsh environments (Singh & Quraishi, 2016).

Safety And Hazards

According to a safety data sheet, “1,2-Bis(dibromomethyl)benzene” can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-bis(dibromomethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br4NO2/c9-7(10)5-2-1-4(13(14)15)3-6(5)8(11)12/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHYXMVGEXICQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348254
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dibromomethyl)-4-nitrobenzene

CAS RN

13209-16-0
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(dibromomethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-alpha,alpha,alpha',alpha'-tetrabromo-o-xylene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Guo, YF Duann - Organic Preparations and Procedures …, 1990 - Taylor & Francis
X la) X= NO2 The structures of these substituted phthalides (2a. b and m) were elucidated on the basis of spectral data (Tables), and in the case of h, an authentic sample, prepared …
Number of citations: 3 www.tandfonline.com
K Baathulaa, Y Xu, X Qian - Journal of Photochemistry and Photobiology A …, 2010 - Elsevier
In this article, four new series of 6-substituted 2,3-naphthalimides (1a–d, 2a–d, 3a–d, 4a–d and 4 e–h) have been designed and synthesized through the formation of key cyclic …
Number of citations: 34 www.sciencedirect.com
R Williams, LA Burt, E Esposito, JC Jansen… - Journal of Materials …, 2018 - pubs.rsc.org
Polymers of intrinsic microporosity (PIMs) have been identified as potential next generation membrane materials for the separation of gas mixtures of industrial and environmental …
Number of citations: 81 pubs.rsc.org
K Baathulaa, Y Xu, X Qian - nature protocols, 2011 - nature.com
Environment-sensitive fluorophores have different quantum yields in different solvents. 6-Dimethylaminonaphthalimide (6-DMN), for example, has a low quantum yield in aqueous …
Number of citations: 8 www.nature.com

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